Crystallographic Properties of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide
Crystallographic Properties of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallographic properties of nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. This compound, a member of the Tutton salt family of double sulfates, is of interest for its applications in various fields, including as a source of nickel ions in electroplating.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties.
Crystallographic Data Summary
Nickel ammonium sulfate hexahydrate crystallizes in the monoclinic system.[1][2][3] The crystallographic data, as determined by X-ray diffraction, are summarized in the table below. It is worth noting that slight variations in the reported lattice parameters exist across different studies, which can be attributed to minor differences in experimental conditions. The space group is most commonly reported as P2₁/a or its equivalent setting P2₁/c.[2][3]
| Crystallographic Parameter | Value (Grimes et al., 1963)[2][4] | Value (Gao et al., 2002)[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| a | 9.181 Å | 6.2351 Å |
| b | 12.459 Å | 12.451 Å |
| c | 6.239 Å | 9.1798 Å |
| α | 90° | 90° |
| β | 106.95° | 106.88° |
| γ | 90° | 90° |
| Unit Cell Volume (V) | Not explicitly stated | 681.9 ų |
| Formula Units per Unit Cell (Z) | 2 | 2 |
| Calculated Density (D_c) | Not explicitly stated | 1.924 g/cm³ |
Molecular Structure and Bonding
The crystal structure of nickel ammonium sulfate hexahydrate consists of a complex arrangement of ions and water molecules held together by ionic and hydrogen bonds. The nickel ion (Ni²⁺) is octahedrally coordinated by six water molecules.[1][2] These [Ni(H₂O)₆]²⁺ complexes, along with the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, form a stable crystalline lattice.[1] The stability of this structure is further enhanced by an extensive network of hydrogen bonds between the ammonium ions, sulfate ions, and the coordinated water molecules.[1][2]
Experimental Protocols
The determination of the crystallographic properties of nickel ammonium sulfate hexahydrate is primarily achieved through single-crystal X-ray diffraction (XRD). The following provides a detailed, generalized methodology for this key experiment.
Crystal Growth
High-quality single crystals are a prerequisite for accurate XRD analysis. For nickel ammonium sulfate hexahydrate, crystals are typically grown from an aqueous solution by one of the following methods:
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Slow Evaporation: A saturated aqueous solution of equimolar amounts of nickel sulfate and ammonium sulfate is prepared. The solution is filtered to remove any impurities and left undisturbed in a vessel covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, well-formed single crystals will precipitate.
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Cooling Solution Method: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the salt and inducing crystallization.[3]
Single-Crystal X-ray Diffraction (XRD) Data Collection
A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms and reduce radiation damage.
A monochromatic X-ray beam, often from a molybdenum (Mo) or copper (Cu) source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The intensities and positions of these reflections are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares method, which iteratively adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
Crystallographic Analysis Workflow
The logical workflow for the crystallographic analysis of nickel ammonium sulfate hexahydrate is depicted in the following diagram.
